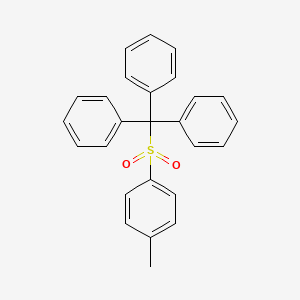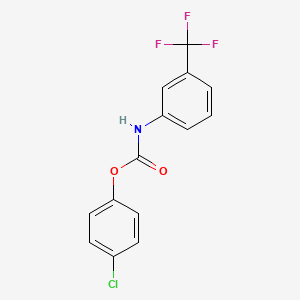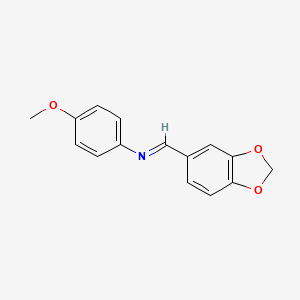
N-Piperonylidene-P-anisidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Piperonylidene-P-anisidine is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.276 g/mol It is a derivative of aniline and is characterized by the presence of a piperonylidene group attached to the nitrogen atom of p-anisidine
準備方法
Synthetic Routes and Reaction Conditions
N-Piperonylidene-P-anisidine can be synthesized through the condensation reaction between p-anisidine and piperonal. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine group of p-anisidine and the aldehyde group of piperonal . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-Piperonylidene-P-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the imine group.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N-Piperonylidene-P-anisidine has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Piperonylidene-P-anisidine involves its interaction with specific molecular targets and pathways. The imine group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different biological molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Piperonylidene-M-anisidine
- N-Piperonylidene-P-phenetidine
- N-(9-Anthracenylmethylene)-P-anisidine
- N-Benzylidene-P-anisidine
- N,N’-(1,4-Phenylenedimethylydyne)di-P-anisidine
- N-(Furfurylidene)-P-anisidine
- N-(Cinnamyl)-P-anisidine
- N-(2-Methoxybenzylidene)-P-anisidine
- N-(4-Isopropylbenzylidene)-P-anisidine
- N-(4-Methylbenzylidene)-P-anisidine
Uniqueness
N-Piperonylidene-P-anisidine is unique due to its specific structural features, such as the presence of both piperonylidene and p-anisidine groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and research. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific studies.
特性
CAS番号 |
24033-09-8 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13NO3/c1-17-13-5-3-12(4-6-13)16-9-11-2-7-14-15(8-11)19-10-18-14/h2-9H,10H2,1H3 |
InChIキー |
LHCPXNKAWYIPAB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


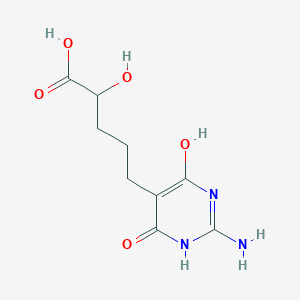
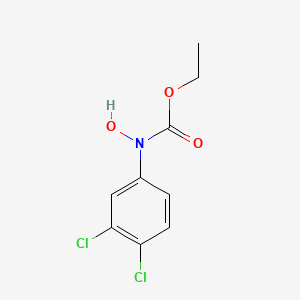
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)


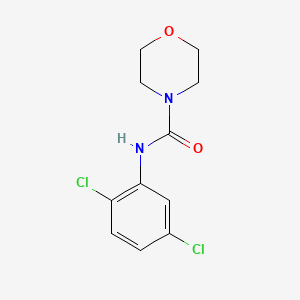
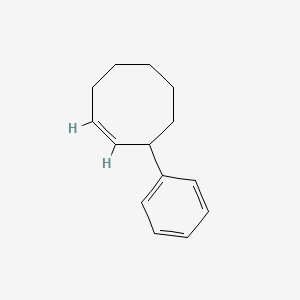
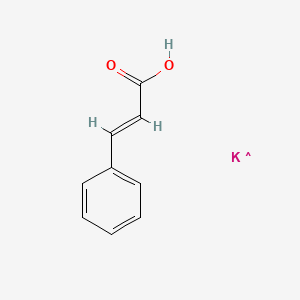
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)
